7,7-Dimethyl-2-(methylsulfanyl)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a phenyl group, and various functional groups such as a nitrile, a methylthio group, and a dimethyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with an aryl aldehyde and thiourea in the presence of a catalyst such as zinc ferrite. The reaction proceeds through a series of steps including condensation, cyclization, and subsequent functional group modifications .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact. Catalysts like zinc ferrite are preferred due to their efficiency and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antiviral agent
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl derivatives: These compounds share a similar quinoline core and are studied for their antibacterial and antiviral properties.
4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives: These compounds are also investigated for their antiviral activities.
Uniqueness
7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C19H18N2OS |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7,7-dimethyl-2-methylsulfanyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C19H18N2OS/c1-19(2)9-14-17(15(22)10-19)16(12-7-5-4-6-8-12)13(11-20)18(21-14)23-3/h4-8H,9-10H2,1-3H3 |
InChI Key |
MCVCGMGMPUPGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SC)C#N)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.